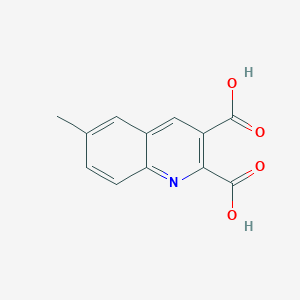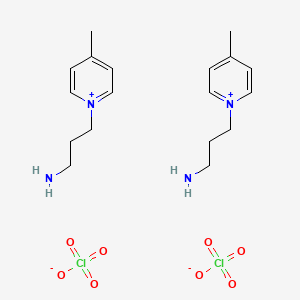
1-(3-Aminopropyl)-4-methylpyridin-1-ium perchlorate (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Aminopropyl)-4-methylpyridin-1-ium perchlorate (1/1) is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is characterized by the presence of a pyridinium ion substituted with an aminopropyl group and a methyl group, paired with a perchlorate anion. The structure of this compound allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(3-Aminopropyl)-4-methylpyridin-1-ium perchlorate (1/1) typically involves the reaction of 4-methylpyridine with 3-chloropropylamine in the presence of a base to form the intermediate 1-(3-Aminopropyl)-4-methylpyridine. This intermediate is then reacted with perchloric acid to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended use .
Analyse Chemischer Reaktionen
1-(3-Aminopropyl)-4-methylpyridin-1-ium perchlorate (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(3-Aminopropyl)-4-methylpyridin-1-ium perchlorate (1/1) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(3-Aminopropyl)-4-methylpyridin-1-ium perchlorate (1/1) involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The perchlorate anion may also play a role in stabilizing the compound and enhancing its solubility in aqueous environments .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(3-Aminopropyl)-4-methylpyridin-1-ium perchlorate (1/1) include:
3-Aminopropyltrimethoxysilane: Used in the synthesis of silane coupling agents and as a surface modifier.
N-(3-Aminopropyl)-N-[(1R)-1-[7-chloro-4-oxo-3-(phenylmethyl)-4H-1-benzopyran-2-yl]-2-methylpropyl]-4-methylbenzamide hydrochloride: Investigated for its potential biological activity.
The uniqueness of 1-(3-Aminopropyl)-4-methylpyridin-1-ium perchlorate (1/1) lies in its specific structure, which allows for a diverse range of chemical reactions and applications. Its combination of a pyridinium ion with an aminopropyl group and a perchlorate anion provides distinct properties that are not commonly found in other similar compounds .
Eigenschaften
CAS-Nummer |
629658-97-5 |
|---|---|
Molekularformel |
C18H30Cl2N4O8 |
Molekulargewicht |
501.4 g/mol |
IUPAC-Name |
3-(4-methylpyridin-1-ium-1-yl)propan-1-amine;diperchlorate |
InChI |
InChI=1S/2C9H15N2.2ClHO4/c2*1-9-3-7-11(8-4-9)6-2-5-10;2*2-1(3,4)5/h2*3-4,7-8H,2,5-6,10H2,1H3;2*(H,2,3,4,5)/q2*+1;;/p-2 |
InChI-Schlüssel |
UQVZHGPMRCTFTC-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC=[N+](C=C1)CCCN.CC1=CC=[N+](C=C1)CCCN.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



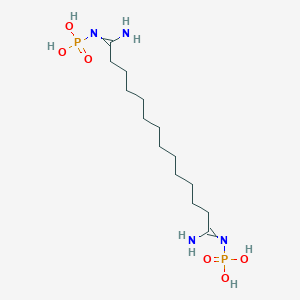
![1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)-](/img/structure/B12600782.png)
![Benzoic acid, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12600786.png)
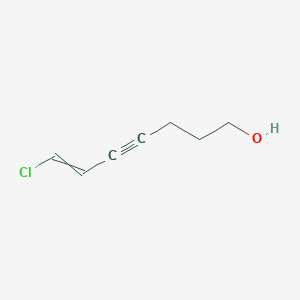
![Benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester](/img/structure/B12600791.png)
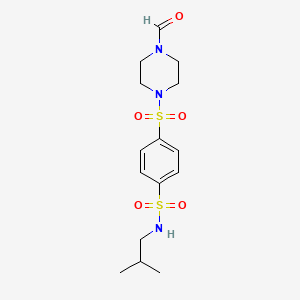
![2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline](/img/structure/B12600818.png)
![2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine](/img/structure/B12600819.png)

![5-[(4-Pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12600836.png)
![2-{[N-Cyclopentyl-N-(thiophene-2-carbonyl)glycyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12600844.png)

